Trimethyl orthobenzoate

Catalog No.
S545901
CAS No.
707-07-3
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl orthobenzoate

CAS Number

707-07-3

Product Name

Trimethyl orthobenzoate

IUPAC Name

trimethoxymethylbenzene

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-11-10(12-2,13-3)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

IECKAVQTURBPON-UHFFFAOYSA-N

SMILES

COC(C1=CC=CC=C1)(OC)OC

Solubility

Soluble in DMSO

Synonyms

Trimethyl orthobeznoate

Canonical SMILES

COC(C1=CC=CC=C1)(OC)OC

Description

The exact mass of the compound Trimethyl orthobenzoate is 182.0943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67391. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis

  • Methylating Agent: TMO acts as a methylating agent, transferring a methyl group (CH₃) to other molecules. This proves valuable in synthesizing various organic compounds, including esters, ethers, and ketones. For instance, researchers utilize TMO to methylate phenols, yielding methoxy-substituted phenol derivatives essential in pharmaceutical development [].
  • Claisen Condensation: TMO participates in the Claisen condensation reaction, a cornerstone organic synthesis for creating β-ketoesters. These β-ketoesters serve as precursors for synthesizing complex molecules with diverse functionalities, including pharmaceuticals and natural products [].

Materials Science

  • Precursor for Metal-Organic Frameworks (MOFs): TMO serves as a precursor for synthesizing specific MOFs. MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. Researchers can tailor the structure and properties of MOFs by utilizing TMO as a starting material [].

Trimethyl orthobenzoate, also known as orthobenzoic acid trimethyl ester or methyl orthobenzoate, is a colorless liquid with a molecular weight of 182.2164 g/mol . Its chemical structure consists of a benzene ring substituted with a trimethoxymethyl group. The compound has a CAS Registry Number of 707-07-3 and an IUPAC Standard InChIKey of IECKAVQTURBPON-UHFFFAOYSA-N .

The detailed mechanism of action of trimethyl orthobenzoate is not fully elucidated. However, its anti-inflammatory properties are believed to be associated with its ability to inhibit protein kinase C, an enzyme involved in the inflammatory response []. Further research is needed to understand the precise mechanism.

  • Toxicity: Limited data available. However, similar compounds can be irritating to the skin, eyes, and respiratory system.
  • Flammability: Flammable liquid. Flash point is likely around 100 °C based on similar compounds [].
  • Reactivity: Can react with strong acids and bases to decompose.

Safety Precautions:

  • Handle with gloves and eye protection in a well-ventilated area.
  • Flammable, keep away from heat and open flames.
  • Dispose of according to local regulations for hazardous waste.
, with hydrolysis being one of the most notable:

  • Hydrolysis: The compound reacts with water to form methanol and methyl benzoate . The reaction can be represented as:

    C10H14O3 + H2O → 2CH4O + C8H8O2

    This hydrolysis reaction has an enthalpy of reaction (ΔrH°) of -17.3 ± 0.4 kJ/mol in the liquid phase .
  • Catalyzed Hydrolysis: The hydrolysis of trimethyl orthobenzoate can be catalyzed by adsorbed surfactants on alumina particles . This catalyzed reaction results in the formation of methyl benzoate as a product.

While specific biological activities of trimethyl orthobenzoate are not explicitly mentioned in the provided search results, it is important to note that the compound may have potential toxicological effects. Safety precautions should be taken when handling this chemical, including the use of personal protective equipment and ensuring proper ventilation in the workspace .

Trimethyl orthobenzoate finds applications in various fields:

  • Chemical Research: The compound is used as a reagent in organic synthesis and chemical studies .
  • Catalysis Studies: It serves as a model compound for investigating catalytic processes, particularly in the study of hydrolysis reactions .
  • Organic Synthesis: Trimethyl orthobenzoate can be used as a starting material or intermediate in the synthesis of other organic compounds .

The interaction of trimethyl orthobenzoate with other compounds has been studied in various contexts:

  • Surfactant Interactions: Research has been conducted on the catalysis of trimethyl orthobenzoate hydrolysis by adsorbed surfactants on alumina particles . This study provides insights into the compound's behavior in the presence of surfactants and solid catalysts.
  • Phosphonic Acid Derivatives: Trimethyl orthobenzoate has been reported to react with P-dimethylaminophosphonic acid bis(1-methylhydrazide) to form heterocyclic compounds .

Similar Compounds

While the search results do not provide a direct comparison with similar compounds, we can infer some related structures based on the chemical nature of trimethyl orthobenzoate:

  • Trimethyl orthoformate: This compound has a similar structure but with a hydrogen atom instead of a benzene ring.
  • Triethyl orthobenzoate: An analog of trimethyl orthobenzoate with ethoxy groups instead of methoxy groups.
  • Dimethyl benzoate: A simpler ester of benzoic acid, lacking the ortho-ester structure.
  • Methyl benzoate: One of the hydrolysis products of trimethyl orthobenzoate.
  • Benzoic acid: The parent carboxylic acid from which trimethyl orthobenzoate is derived.

These similar compounds would likely share some chemical properties with trimethyl orthobenzoate but differ in reactivity and physical characteristics due to their structural variations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Exact Mass

182.0943

LogP

2.27 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3755490344

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H315 (98.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

707-07-3

Wikipedia

Trimethyl orthobeznoate

General Manufacturing Information

Benzene, (trimethoxymethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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